molecular formula C10H14N2O3 B7596033 1-(3,4-Dimethoxyphenyl)-3-methylurea

1-(3,4-Dimethoxyphenyl)-3-methylurea

Cat. No. B7596033
M. Wt: 210.23 g/mol
InChI Key: WVFOQBKJWGPDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-methylurea, also known as DMU, is a synthetic compound with potential applications in scientific research. DMU is a member of the phenylurea family of compounds and has been studied for its potential as an inhibitor of plant growth, as well as its potential use in cancer research.

Mechanism of Action

1-(3,4-Dimethoxyphenyl)-3-methylurea has been shown to inhibit PARP activity by binding to the enzyme's catalytic domain. This binding prevents PARP from repairing DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potential anti-tumor effects in vitro, as well as in vivo in animal models. This compound has also been shown to have anti-inflammatory effects, potentially through its inhibition of PARP activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethoxyphenyl)-3-methylurea in lab experiments is its potential specificity for PARP inhibition, which may reduce off-target effects. However, this compound's efficacy as a PARP inhibitor may vary depending on the specific cancer cell line or animal model being studied.

Future Directions

Future research on 1-(3,4-Dimethoxyphenyl)-3-methylurea could focus on further elucidating its mechanism of action as a PARP inhibitor, as well as exploring its potential use in combination with other cancer therapies. Additionally, this compound's potential anti-inflammatory effects could be further studied for their potential therapeutic applications.

Synthesis Methods

1-(3,4-Dimethoxyphenyl)-3-methylurea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with phosgene to form 3,4-dimethoxyphenyl isocyanate. This intermediate is then reacted with methylamine to form this compound.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-methylurea has been studied for its potential use in cancer research as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair processes and has been identified as a potential target for cancer therapy. This compound has been shown to inhibit PARP activity and induce cell death in cancer cells.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11-10(13)12-7-4-5-8(14-2)9(6-7)15-3/h4-6H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFOQBKJWGPDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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